N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide
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Overview
Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .
Mode of Action
Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase essential for cell cycle progression .
Biochemical Pathways
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to have antimicrobial, antitumor, antidiabetic, anti-alzheimer’s disease, anti-inflammatory, and antioxidant applications .
Pharmacokinetics
It’s worth noting that similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to maintain drug-likeness during lead optimization, suggesting favorable adme properties .
Result of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to display in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction involves the formation of hydrogen bonds with key residues in the active site of CDK2 .
Cellular Effects
In terms of cellular effects, this compound has been shown to exert significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of CDK2, leading to the inhibition of this enzyme . This interaction disrupts the normal function of CDK2, thereby affecting cell cycle progression and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with hydrazine to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. Subsequent cyclization with formamide yields the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles, such as solvent recycling and the use of less hazardous reagents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen substitution reactions can occur at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for their kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another class of kinase inhibitors with similar biological activities.
Uniqueness
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds. This specificity contributes to its potent anticancer activity and reduced cytotoxicity towards non-cancerous cells .
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN5O2/c23-17-6-3-7-18(11-17)28-20-19(12-25-28)22(30)27(13-24-20)26-21(29)16-9-8-14-4-1-2-5-15(14)10-16/h1-13H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHCWLQIBHKCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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